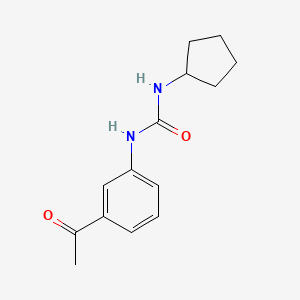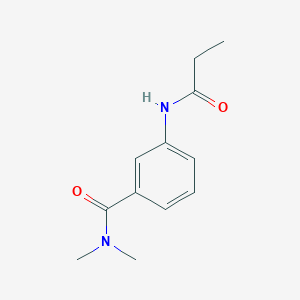
1-(3-Acetylphenyl)-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-3-cyclopentylurea, commonly known as ACPU, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry. ACPU is a cyclic urea derivative that exhibits remarkable biological properties, making it an attractive candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of ACPU is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, leading to a reduction in seizure activity and neuroinflammation. ACPU has also been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACPU has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as GABA and glycine, which are known to have inhibitory effects on the brain. ACPU has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in the development of seizures and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ACPU has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also exhibits potent biological activities, making it a useful compound for studying the mechanisms of neurological disorders and inflammation. However, ACPU also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experimental setups. Additionally, its effects on the body are not yet fully understood, which could limit its potential applications in medicine.
Orientations Futures
There are several future directions for research on ACPU. One area of interest is the development of more potent and selective ACPU derivatives that could be used as therapeutic agents for neurological disorders and inflammation. Another area of research is the elucidation of the exact mechanism of action of ACPU, which could provide insights into the development of new treatments for these conditions. Finally, further studies are needed to determine the safety and efficacy of ACPU in animal models and humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
ACPU can be synthesized by reacting 3-acetylphenyl isocyanate and cyclopentylamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ACPU as the final product. The synthesis of ACPU is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
ACPU has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticonvulsant and neuroprotective activities, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. ACPU has also been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)11-5-4-8-13(9-11)16-14(18)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGJUHYAIBNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-cyclopentylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)


![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)
![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)